TH287
Overview
Description
TH287 is a potent and selective inhibitor of MutT homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1). MTH1 is an enzyme that hydrolyzes oxidized nucleotides, preventing their incorporation into DNA and thus protecting cells from oxidative damage. This compound has shown promise as a chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells .
Mechanism of Action
- MTH1 plays a critical role in preventing the incorporation of oxidized purine nucleotides (such as 8-oxo-2ʹ-deoxyguanosine-5ʹ-triphosphate) into cellular DNA by converting them into corresponding nucleoside monophosphates .
- Despite its initial identification as a potential cancer therapeutic target, recent research suggests that MTH1 is not essential for cancer cell survival .
- TH287 selectively inhibits MTH1 with an impressive IC50 of 0.8 nM .
- Interestingly, proteomic profiling revealed that tubulin is the primary target of this compound, responsible for its antitumor effects. This occurs despite this compound’s nanomolar MTH1-inhibitory activity in vitro .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
TH287 plays a pivotal role in biochemical reactions by targeting and inhibiting the activity of MTH1. MTH1 is responsible for hydrolyzing oxidized nucleoside triphosphates, such as 8-oxo-dGTP, into their corresponding monophosphates, thus preventing their incorporation into DNA. The inhibition of MTH1 by this compound leads to the accumulation of oxidized nucleotides, which can cause DNA damage and cell death in cancer cells. This compound maintains significant hydrogen bonds with key amino acids in the MTH1 binding site, such as Asn33 and Asp119, stabilizing the binding site and inducing a closed conformation of the enzyme .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound induces oxidative stress by increasing the levels of reactive oxygen species (ROS), leading to oxidative DNA damage. This compound also disrupts mitochondrial homeostasis, causing an accumulation of dysfunctional mitochondria and a shift towards glycolysis for energy production. Additionally, this compound has been shown to cause mitotic arrest, further undermining cell survival and proliferation . These effects collectively contribute to the antitumor activity of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of MTH1, where it forms stable hydrogen bonds with key residues such as Asn33 and Asp119. This binding stabilizes the enzyme in a closed conformation, effectively inhibiting its activity. By preventing MTH1 from hydrolyzing oxidized nucleotides, this compound promotes the incorporation of these damaged nucleotides into DNA, leading to increased DNA damage and cell death. Additionally, this compound has been found to target tubulin, contributing to its antitumor effects by disrupting microtubule dynamics and inducing mitotic arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces a rapid increase in oxidative stress and DNA damage in cancer cells. Over time, the accumulation of dysfunctional mitochondria and the shift towards glycolysis become more pronounced. Long-term exposure to this compound can lead to sustained mitotic arrest and a decrease in cell viability. The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that the compound remains stable and retains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MTH1 activity and induces oxidative stress in tumor cells without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including increased oxidative DNA damage and apoptosis in normal cells. Threshold effects have been observed, where a certain dosage is required to achieve the desired antitumor activity without causing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the detoxification of oxidized nucleotides. By inhibiting MTH1, this compound prevents the hydrolysis of oxidized nucleoside triphosphates, leading to their accumulation and incorporation into DNA. This disruption of nucleotide metabolism results in increased DNA damage and cell death in cancer cells. The metabolic flux and levels of metabolites are significantly altered in the presence of this compound, further contributing to its antitumor effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits high affinity for MTH1, allowing it to effectively target and inhibit the enzyme in cancer cells. In vivo studies have shown that this compound can penetrate the blood-brain barrier and accumulate in brain tissues, making it a potential candidate for treating brain tumors. The distribution of this compound in other tissues, such as the kidney and heart, has also been observed, with rapid clearance from these organs .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MTH1 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in close proximity to MTH1 to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments, enhancing its efficacy in inhibiting MTH1 and inducing oxidative stress in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH287 involves several steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the pyrimidine core: This is typically achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the pyrimidine ring with dichlorophenyl groups using appropriate reagents and catalysts.
Methylation: The final step involves the methylation of the pyrimidine nitrogen to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are used to synthesize the intermediate compounds.
Purification: The intermediates and final product are purified using techniques such as crystallization and chromatography.
Quality control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
TH287 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
TH287 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of MTH1 in cancer cell survival and to develop new cancer therapies.
Radiotracer Development: This compound has been radiolabeled and used as a radiotracer for imaging MTH1 activity in cancer cells.
Drug Development: This compound serves as a lead compound for developing new inhibitors of MTH1 and related enzymes.
Biological Studies: This compound is used to investigate the biological functions of MTH1 and its role in cellular oxidative stress responses.
Comparison with Similar Compounds
TH287 is compared with other MTH1 inhibitors such as TH588 and TH650. The key differences include:
This compound: Exhibits the highest inhibitory activity with an IC50 of 0.8 nM due to its methyl substitution.
TH588: Has a cyclopropyl substitution, resulting in slightly reduced inhibitory activity (IC50 of 5.0 nM).
These comparisons highlight the unique structural features of this compound that contribute to its high potency and selectivity as an MTH1 inhibitor.
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWCXPXBBITYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609960-30-6 | |
Record name | TH-287 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TH-287 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TH287 is a potent and selective inhibitor of the enzyme MutT homolog 1 (MTH1). [, , ] MTH1 normally functions to sanitize the cellular nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA. [, ] By inhibiting MTH1, this compound allows the accumulation of oxidized dNTPs, leading to DNA damage and ultimately cell death, particularly in cancer cells. [, , ]
ANone: this compound is a small molecule with the chemical name 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its chemical structure:
A: Yes, this compound has demonstrated anti-tumor activity in preclinical studies. In vitro, this compound inhibits the proliferation of various cancer cell lines, including glioblastoma, gastric cancer, and bladder cancer cells. [, , ] In vivo, this compound exhibits therapeutic responses in patient-derived mouse xenografts. []
A: While the provided abstracts do not specifically address resistance mechanisms to this compound, research suggests that the existence of MTH1-independent 8-oxodGTPase activity in cancer cells could potentially contribute to resistance by compensating for the inhibition of MTH1. []
A: One abstract mentions the development and validation of a method for quantifying this compound in mice plasma for pharmacokinetic studies, although the specific technique is not described. [] High-performance liquid chromatography (HPLC) is used to assess the purity of recombinant hMTH1 protein used in activity assays with this compound. []
ANone: The provided abstracts primarily focus on the preclinical development of this compound and do not present detailed information about its toxicological profile or long-term effects.
A: Researchers have explored the use of pH-sensitive polymeric nanoparticles for the co-delivery of this compound with the anticancer drug sodium arsenite for oral squamous cell carcinoma. [] Another study reports utilizing hyaluronic acid-based mesoporous silica nanoparticles to deliver this compound and MDR1 siRNA for oral cancer treatment. [] These strategies aim to improve the delivery and efficacy of this compound.
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